PF-06446846 hydrochloride

Oral bioavailability Small molecule PCSK9 inhibitor

Researchers investigating PCSK9 biology face a critical gap: standard monoclonal antibodies neutralize only circulating protein, leaving intracellular synthesis unexamined. PF-06446846 hydrochloride addresses this by directly inhibiting PCSK9 translation via selective 80S ribosome stalling at codon 34, with >99.7% translatome selectivity. • PCSK9 secretion IC50: 0.3 μM (Huh7 cells); oral bioavailability confirmed in vivo • Dose-dependent reduction in plasma PCSK9 and total cholesterol in rats (5-50 mg/kg/day, 14 days) • Definitive tool for discriminating translational vs. post-translational PCSK9 inhibition mechanisms

Molecular Formula C22H21Cl2N7O
Molecular Weight 470.4 g/mol
Cat. No. B609985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06446846 hydrochloride
SynonymsPF-06446846 hydrochloride
Molecular FormulaC22H21Cl2N7O
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl
InChIInChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1
InChIKeyAQSJYIVIWBIHOU-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06446846 Hydrochloride: An Orally Active Small Molecule PCSK9 Translation Inhibitor for Research and Preclinical Development


PF-06446846 hydrochloride is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) that functions by a unique mechanism: it selectively stalls the 80S ribosome during translation of PCSK9 mRNA, specifically around codon 34, mediated by the nascent chain sequence within the ribosomal exit tunnel [1]. Unlike monoclonal antibodies that bind to circulating PCSK9 protein, PF-06446846 hydrochloride directly inhibits PCSK9 synthesis [1]. The compound exhibits an IC50 of 0.3 μM for inhibiting PCSK9 secretion in Huh7 cells and demonstrates oral bioavailability with in vivo efficacy in reducing plasma PCSK9 and total cholesterol in rat models [1].

Why PF-06446846 Hydrochloride Cannot Be Replaced by Other PCSK9 Inhibitors in Specialized Research


PCSK9 inhibitors are not interchangeable due to fundamentally distinct mechanisms of action, physicochemical properties, and target engagement kinetics. PF-06446846 hydrochloride is an orally bioavailable small molecule that inhibits PCSK9 translation by inducing ribosome stalling, whereas monoclonal antibodies (evolocumab, alirocumab) require subcutaneous injection and neutralize circulating PCSK9 protein, and siRNA therapeutics (inclisiran) degrade PCSK9 mRNA via RNA interference [1][2]. These mechanistic differences translate to distinct pharmacokinetic profiles, selectivity patterns, and experimental utility. Substituting PF-06446846 hydrochloride with an antibody or siRNA would fundamentally alter the experimental system, precluding valid comparisons of translational inhibition versus post-translational neutralization, oral versus parenteral administration routes, and ribosome-targeting selectivity versus other modalities.

PF-06446846 Hydrochloride: Comparative Quantitative Evidence for Scientific Selection


Oral Bioavailability: Small Molecule vs. Monoclonal Antibody Administration Routes

PF-06446846 hydrochloride demonstrates oral bioavailability and reduces plasma PCSK9 and total cholesterol in rats following oral gavage administration [1]. In contrast, PCSK9 monoclonal antibodies (evolocumab, alirocumab) require subcutaneous injection and are not orally bioavailable due to their proteinaceous nature [2]. This differentiation is critical for experimental models requiring oral dosing or for studies investigating small molecule pharmacokinetics.

Oral bioavailability Small molecule PCSK9 inhibitor In vivo efficacy

Translational Inhibition vs. Extracellular Neutralization: Distinct Mechanisms of Action

PF-06446846 hydrochloride inhibits PCSK9 translation by stalling the 80S ribosome specifically around codon 34 of PCSK9 mRNA, with inhibition dependent on the nascent chain amino acid sequence within the exit tunnel [1]. In contrast, monoclonal antibodies (evolocumab, alirocumab) bind to and neutralize circulating PCSK9 protein extracellularly, preventing its interaction with the LDL receptor [2]. The small molecule acts intracellularly on the ribosome, whereas antibodies act extracellularly on the mature protein. This mechanistic distinction is fundamental for studies of PCSK9 biosynthesis versus PCSK9 function.

Translational stalling Ribosome PCSK9 Mechanism of action

Translatome Selectivity: 99.7% of Proteins Unaffected at 90% PCSK9 Inhibition

Ribosome profiling in Huh7 cells treated with PF-06446846 hydrochloride at a concentration sufficient for 90% inhibition of PCSK9 expression revealed no measurable effect on 99.7% of the translatome [1]. This quantitative selectivity metric is uniquely available for this compound and is not reported for other PCSK9-targeting modalities. While no direct head-to-head selectivity comparison with monoclonal antibodies or siRNA exists, this class-level inference highlights the exceptional target engagement specificity of PF-06446846's ribosome-stalling mechanism.

Selectivity Ribosome profiling Translatome Off-target effects

In Vivo Cholesterol Reduction in Rats: Oral Dosing Lowers Total and LDL Cholesterol

Oral administration of PF-06446846 hydrochloride to rats at doses of 5-50 mg/kg/day for 14 days resulted in significant, dose-dependent reductions in plasma PCSK9 and total cholesterol levels [1]. Specifically, at 50 mg/kg/day, total cholesterol and LDL cholesterol were significantly reduced compared to vehicle controls (p ≤ 0.05 for total cholesterol; p ≤ 0.0001 for LDL cholesterol) [2]. In contrast, PCSK9 monoclonal antibodies such as evolocumab and alirocumab achieve rapid suppression of circulating PCSK9 (-95% to -97% within 4 hours) and reduce LDL-C by approximately 35% after 48 hours, with full effect (55-75% reduction) after 7-10 days following subcutaneous injection [3].

In vivo efficacy Cholesterol lowering Rat model Oral administration

In Vitro Potency: IC50 of 0.3 μM for Inhibition of PCSK9 Secretion in Huh7 Cells

PF-06446846 hydrochloride inhibits the secretion of PCSK9 by Huh7 cells with an IC50 of 0.3 μM [1]. In cell-free systems, the compound inhibits translation of mRNA encoding PCSK9 by isolated human ribosomes at a concentration of 100 μM . Comparable cellular IC50 values for PCSK9 monoclonal antibodies or siRNA are not reported in the same assay format, as antibodies neutralize extracellular PCSK9 rather than inhibiting secretion. This value serves as a benchmark for in vitro potency of a small molecule PCSK9 translation inhibitor.

IC50 Potency PCSK9 secretion Huh7 cells

Optimal Research Applications for PF-06446846 Hydrochloride Based on Empirical Evidence


Preclinical In Vivo Studies of PCSK9 Biology Requiring Oral Dosing

Researchers conducting in vivo studies of PCSK9 function, lipid metabolism, or cardiovascular disease in rodent models can utilize PF-06446846 hydrochloride for oral administration. The compound's demonstrated oral bioavailability and dose-dependent reduction in plasma PCSK9 and total cholesterol in rats (5-50 mg/kg/day for 14 days) support its use in chronic dosing paradigms, enabling experimental designs that mimic oral therapeutic regimens or require minimal animal handling stress [1].

Investigating Translational Control and Ribosome Stalling Mechanisms

Scientists studying the fundamental biology of translational regulation, ribosome stalling, or nascent chain-mediated translational control can employ PF-06446846 hydrochloride as a tool compound. Its unique mechanism of inducing ribosome stalling specifically at codon 34 of PCSK9 mRNA, dependent on the nascent chain sequence within the exit tunnel, provides a well-characterized system for investigating how small molecules can selectively modulate translation of individual transcripts [1]. Ribosome profiling data demonstrating minimal off-target effects on 99.7% of the translatome further supports its utility as a selective probe [1].

Cell-Based Assays for PCSK9 Secretion and Intracellular PCSK9 Biology

For in vitro experiments focused on PCSK9 biosynthesis, secretion, or intracellular trafficking, PF-06446846 hydrochloride offers a validated tool with a defined IC50 of 0.3 μM for inhibiting PCSK9 secretion in Huh7 cells [1]. Unlike extracellular PCSK9-neutralizing antibodies, this small molecule acts intracellularly to prevent PCSK9 synthesis, making it the appropriate choice for studies investigating the cellular machinery of PCSK9 production rather than its extracellular function [1].

Differentiation of PCSK9 Inhibitor Classes in Comparative Pharmacology Studies

Researchers performing comparative analyses of different PCSK9-targeting modalities can use PF-06446846 hydrochloride as a representative small molecule translation inhibitor. Its mechanism (ribosome stalling), physicochemical properties (small molecule, orally bioavailable), and pharmacokinetic profile provide a distinct comparator to monoclonal antibodies (protein neutralization, injectable) and siRNA (mRNA degradation, injectable) for studies examining how mechanism of action influences efficacy, safety, or resistance profiles [1][2].

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